

Structural Analysis & Comparative Guide: 1-Tert-butyl-3-methyl-1H-pyrazole Scaffolds

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Compound of Interest

Compound Name:	1-Tert-butyl-3-methyl-1H-pyrazole
CAS No.:	191089-20-0
Cat. No.:	B1341804

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Executive Summary

This guide provides an in-depth structural analysis of **1-Tert-butyl-3-methyl-1H-pyrazole**, a critical intermediate in the synthesis of kinase inhibitors (e.g., for FLT3/JAK2 targets).[1] Unlike its C-substituted isomers, this N-substituted scaffold presents unique crystallographic challenges due to the steric bulk of the tert-butyl group at position 1, which disrupts canonical hydrogen bonding networks.[1]

This guide compares the structural attributes of the 1-Tert-butyl scaffold (The Product) against its C-substituted isomer (The Alternative) and its 5-amino derivative (The Reference Crystal), providing actionable protocols for crystallization and solid-state characterization.[1]

Part 1: Structural Analysis & Causality[1]

The Crystallographic Challenge: Steric "Umbrella" Effect

The core molecule, **1-Tert-butyl-3-methyl-1H-pyrazole**, typically exists as a low-melting solid or oil at room temperature.[1] This physical state is a direct consequence of its molecular geometry:

- Steric Shielding: The bulky tert-butyl group on Nitrogen 1 (N1) acts as a steric "umbrella," shielding the adjacent nitrogen lone pairs.[1]
- Disruption of H-Bonding: Unlike unsubstituted pyrazoles (which form strong intermolecular N-H[1]...N hydrogen bonds leading to high melting points), the N-alkylated product lacks an H-bond donor.[1]
- Packing Inefficiency: The spherical bulk of the tert-butyl group prevents the efficient
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stacking often seen in planar aromatic heterocycles, lowering the lattice energy.[1]

Scientific Insight: To obtain high-resolution X-ray data for this scaffold, researchers often rely on its 5-amine derivative (1-tert-butyl-3-methyl-1H-pyrazol-5-amine), which introduces an -NH₂ donor to stabilize the crystal lattice (mp ~70–71 °C), or employ in situ cryo-crystallography for the liquid core.[1]

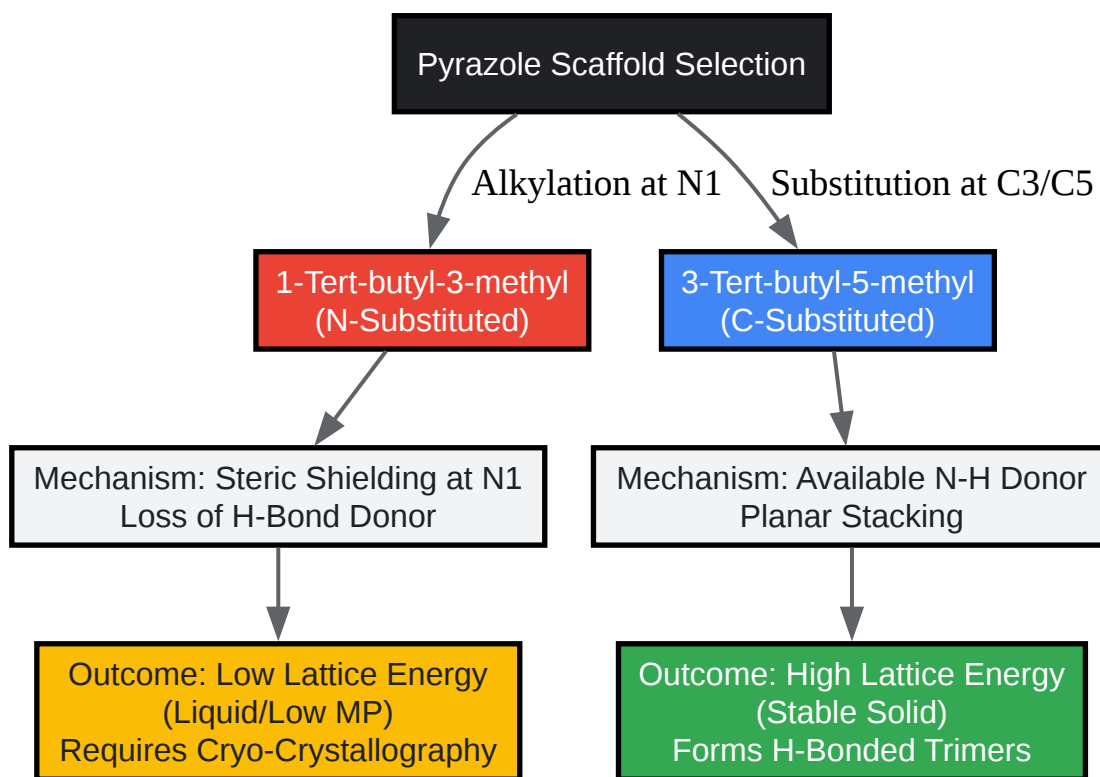
Comparative Structural Metrics

The following table contrasts the "Product" (N-substituted) against the "Alternative" (C-substituted) to highlight why the N-t-butyl group drastically alters solid-state behavior.

Feature	Product: 1-Tert-butyl-3-methyl-1H-pyrazole	Alternative: 3(5)-Tert-butyl-5(3)-methylpyrazole
Substitution Site	Nitrogen (N1)	Carbon (C3/C5)
H-Bond Capability	Acceptor Only (N2 lone pair)	Donor & Acceptor (N-H and N:) [1]
Crystal Packing	Discrete Molecular Units. Weak van der Waals forces dominate.[1] Low melting point.[1]	Supramolecular Aggregates. Forms cyclic trimers/tetramers or chains via N-H[1]...N bonds. [1][2] High melting point.[1]
Steric Profile	High Steric Clash.t-Butyl group forces non-planar packing; twists substituents out of plane.[1]	Planar Tolerance.t-Butyl on Carbon allows the pyrazole ring to remain accessible for coordination.[1]
Coordination	Sterically Hindered Ligand. Difficult to coordinate to metals unless spacer is used.[1]	"Scorpionate" Precursor. Ideal for metal coordination (Trofimenko ligands).[1]

Part 2: Visualization of Structural Pathways

The following diagram illustrates the divergent solid-state behaviors driven by the position of the tert-butyl group.



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Caption: Divergent packing motifs: N-substitution (Left) disrupts the lattice, while C-substitution (Right) enables stable H-bonded networks.

Part 3: Experimental Protocols (Self-Validating)

To characterize the **1-Tert-butyl-3-methyl-1H-pyrazole** scaffold, standard evaporation methods often fail due to its low melting point.[1] The following protocols ensure successful structural determination.

Protocol A: Seed-Induced Crystallization (For Amine Derivative)

Target: 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (Solid Proxy) This protocol utilizes the "Oiling Out" phenomenon to generate high-quality single crystals.[1]

- Preparation: Dissolve the crude reaction mixture (after phase separation) in a minimum volume of warm toluene (approx. 50 °C).
- Nucleation: Cool the solution slowly to 30 °C. If the product "oils out" (forms a second liquid phase), do not stir vigorously.

- Seeding: Introduce a micro-spatula of seed crystals (obtained from a previous flash-frozen aliquot) into the oily layer.
- Growth: Allow the biphasic mixture to stand undisturbed at ambient temperature. The oil droplets will convert into large, clear prismatic crystals over 4–12 hours.[1]
- Validation:
 - Visual: Crystals should be clear prisms, not amorphous powder.
 - Melting Point Check: Sharp transition at 70–71 °C. A broad range (<65 °C) indicates solvent inclusion or impurities.[1]

Protocol B: In Situ Cryo-Crystallography (For Liquid Core)

Target: **1-tert-butyl-3-methyl-1H-pyrazole** (Liquid/Oil) Use this when the specific non-amino scaffold is required.[1]

- Capillary Loading: Draw the liquid pyrazole into a 0.3 mm Lindemann glass capillary.
- Mounting: Mount the capillary on the goniometer head of the diffractometer.
- Flash Cooling: Establish a cryostream at 100 K.
- Laser Annealing: If the sample freezes into a polycrystal (powder rings in diffraction), use a localized IR laser to melt a zone of the sample, then slowly cool (10 K/min) to grow a single grain.[1]
- Data Collection: Collect a full sphere of data.[1] Expect a monoclinic or triclinic cell with $Z'=1$, driven by weak C-H[1]...N interactions rather than strong H-bonds.[1]

References & Authoritative Sources

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